molecular formula C12H4Cl6 B1345200 2,3',4,4',5',6-Hexachlorobiphenyl CAS No. 59291-65-5

2,3',4,4',5',6-Hexachlorobiphenyl

Cat. No. B1345200
CAS RN: 59291-65-5
M. Wt: 360.9 g/mol
InChI Key: PITHIPNORFGJPI-UHFFFAOYSA-N
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Description

2,3',4,4',5',6-Hexachlorobiphenyl is a type of chlorinated biphenyl with chlorine atoms substituted at the 2, 3', 4, 4', 5', and 6 positions of the biphenyl structure. Chlorobiphenyls, also known as polychlorinated biphenyls (PCBs), are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms with the biphenyl molecule as their base structure. PCBs have been widely used as dielectric and coolant fluids in transformers, capacitors, and other electrical equipment due to their non-flammability, chemical stability, and high boiling points.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation about the axis. The degree of chlorination and the positions of the chlorine atoms can influence the physical and chemical properties of the molecule, including its conformation and reactivity. The papers provided do not specifically discuss the molecular structure of 2,3',4,4',5',6-hexachlorobiphenyl, but they do mention the structures of related compounds, which can give insights into the behavior of chlorinated biphenyls in general .

Chemical Reactions Analysis

Chlorinated biphenyls can undergo various chemical reactions, including oxidative metabolism, which can lead to the formation of hydroxylated PCB metabolites. These metabolites often display intramolecular hydrogen bonding and can exhibit different stacking interactions in their crystal structures . The provided papers do not detail the specific chemical reactions of 2,3',4,4',5',6-hexachlorobiphenyl, but they do provide examples of chemical reactions involving related chlorinated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of PCBs like 2,3',4,4',5',6-hexachlorobiphenyl are influenced by the degree of chlorination and the pattern of chlorine substitution on the biphenyl rings. PCBs are generally insoluble in water but soluble in organic solvents, oils, and fats. They have high thermal stability and a low vapor pressure. The specific properties of 2,3',4,4',5',6-hexachlorobiphenyl are not discussed in the provided papers, but these general characteristics of PCBs can be applied to understand its behavior in the environment and in biological systems.

Scientific Research Applications

Density Functional Theory Studies on PCBs

Density Functional Theory (DFT) studies on polychlorinated biphenyls (PCBs), including 2,3',4,4',5',6-hexachlorobiphenyl, have provided insights into the adiabatic ionization potentials and electron affinities of these compounds. This research offers detailed understanding of the optimized structures of PCB cations and anions, demonstrating that PCB ions tend to be more planar than their corresponding neutral forms. Such studies are crucial for comprehending the electronic properties and reactivity of PCBs in various environmental and biological contexts (Arulmozhiraja, Fujii, & Morita, 2002).

Degradation Pathways of PCBs

Research into the degradation pathways of PCBs, including hexachlorobiphenyl, has been conducted using methods like the sodium dispersion method. This research is significant in understanding how PCBs decompose under different conditions, providing valuable information for environmental remediation efforts. The studies reveal the relative ease of dechlorination at various positions on the PCB molecule and the formation of hydrocarbons without chlorines as end products (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).

Fungal Bioconversion of Toxic PCBs

The use of white-rot fungus, Phlebia brevispora, in the degradation of toxic PCBs, including hexachlorobiphenyl, is a promising area of research. This fungus has shown the capability to transform recalcitrant coplanar PCBs, leading to the identification of specific degradation pathways. Understanding the fungal metabolism of PCBs can contribute to developing bioremediation strategies for PCB-contaminated environments (Kamei, Sonoki, Haraguchi, & Kondo, 2006).

Theoretical Chemistry and Toxicity Studies

Theoretical chemistry studies have been employed to understand the toxicity of PCB compounds, including hexachlorobiphenyl. By relating molecular descriptors to toxicity, these studies offer insights into the reactivity and potential health hazards of PCBs. Such research is instrumental in assessing the environmental and health impacts of these compounds (Eddy, 2020).

Dechlorination with Potassium-Sodium Alloy

Investigations into the dechlorination of hexachlorobiphenyl usingpotassium-sodium alloy have shown promising results. This method, conducted under an inert gas atmosphere, has demonstrated high yields of dechlorination in different solvents like benzene and cyclohexane. The understanding of solvent effects and the stepwise dechlorination process provides valuable insights for PCB decontamination technologies (Miyoshi, Nishio, Yasuhara, & Morita, 2000).

Safety and Hazards

2,3’,4,4’,5’,6-Hexachlorobiphenyl is a controlled product. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment is advised .

Mechanism of Action

Target of Action

The primary target of 2,3’,4,4’,5’,6-Hexachlorobiphenyl is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the mediation of the toxic effects of certain environmental contaminants .

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is known to have a high degree of lipophilicity, leading to bioaccumulation in fatty tissues . Its biological half-life is reported to be 436.52 days , indicating a slow rate of elimination from the body.

Result of Action

The molecular and cellular effects of 2,3’,4,4’,5’,6-Hexachlorobiphenyl’s action are diverse and depend on the specific cellular context. For instance, it has been associated with metabolic disruption and the occurrence of nonalcoholic fatty liver disease (NAFLD) . The compound’s interaction with AhR can lead to changes in gene expression, potentially disrupting normal cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3’,4,4’,5’,6-Hexachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can remain in the environment for extended periods . Its lipophilic nature allows it to bioaccumulate in organisms and biomagnify up the food chain . These environmental characteristics can influence the compound’s bioavailability and toxicity.

properties

IUPAC Name

1,2,3-trichloro-5-(2,4,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITHIPNORFGJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074187
Record name 2,3',4,4',5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,4',5',6-Hexachlorobiphenyl

CAS RN

59291-65-5
Record name PCB 168
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59291-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCB 168
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,4',5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783L7GB6V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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